molecular formula C17H22N4O2 B2934754 N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide CAS No. 2034604-40-3

N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide

Cat. No. B2934754
CAS RN: 2034604-40-3
M. Wt: 314.389
InChI Key: IKKXHKMZKDWDPV-UHFFFAOYSA-N
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Description

N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide is a useful research compound. Its molecular formula is C17H22N4O2 and its molecular weight is 314.389. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Evaluation as Anticancer Agents

The compound of interest has been explored in the synthesis of novel pyrazolopyrimidine derivatives with significant anticancer activity. These derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy. The synthesis involves condensation reactions and demonstrates the compound's utility as a precursor in generating bioactive molecules with anticancer properties (Rahmouni et al., 2016).

Magnetic Properties in Coordination Chemistry

Research on pyrazole-based ligands, similar in structure to the compound , has led to the development of tetranuclear copper(II) complexes. These complexes exhibit unique ferromagnetic and antiferromagnetic interactions due to their structural arrangement, contributing to the field of molecular magnetism and potential applications in magnetic materials (Roy et al., 2009).

Development of Antimicrobial Agents

The structural framework of the compound has been utilized in creating novel heterocyclic compounds with potential antimicrobial activity. By modifying the core structure and introducing different functional groups, researchers have developed compounds with significant activity against various bacterial strains, indicating its potential in designing new antimicrobial agents (Kumar & Mashelker, 2007).

Antituberculosis Activity

A similar structural motif has been identified in compounds demonstrating potent activity against Mycobacterium tuberculosis. The design and synthesis of thiazole-aminopiperidine hybrids, incorporating the pyrazole-pyridine core, have shown promising results in inhibiting the GyrB ATPase of Mycobacterium smegmatis, a model for tuberculosis research. This indicates the compound's potential framework for developing novel antituberculosis therapies (Jeankumar et al., 2013).

Exploration in Heterocyclic Synthesis

The compound's core structure has been utilized in the synthesis of various heterocyclic compounds, demonstrating its versatility as a building block in organic synthesis. These activities highlight its importance in medicinal chemistry for developing new therapeutic agents with diverse biological activities (Harb et al., 2005).

properties

IUPAC Name

N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-13-11-16(15-3-2-6-18-12-15)20-21(13)8-7-19-17(22)14-4-9-23-10-5-14/h2-3,6,11-12,14H,4-5,7-10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKXHKMZKDWDPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C2CCOCC2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide

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